2-(3,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(3,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3311~3,7~]decan-6-one typically involves multi-step organic reactions
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For instance, starting from a suitable precursor, a cyclization reaction can be induced using a strong acid or base under controlled temperature conditions.
Introduction of Functional Groups: The dihydroxyphenyl group can be introduced via electrophilic aromatic substitution, using reagents such as bromine or chlorine, followed by hydroxylation. The dipropyl groups can be added through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., bromine, chlorine), bases (e.g., sodium hydroxide)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group typically yields quinones, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, 2-(3,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be studied for its potential biological activity. Compounds with similar structures have been investigated for their antioxidant and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The dihydroxyphenyl group could participate in redox reactions, influencing cellular processes. The tricyclic structure might enable the compound to fit into specific binding sites, affecting molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one
Catechol: 1,2-Dihydroxybenzene
Resorcinol: 1,3-Dihydroxybenzene
Uniqueness
Compared to similar compounds, 2-(3,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one stands out due to its tricyclic structure and the presence of both dihydroxyphenyl and dipropyl groups. This unique combination of features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H28N2O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C20H28N2O3/c1-3-7-19-10-21-12-20(8-4-2,18(19)25)13-22(11-19)17(21)14-5-6-15(23)16(24)9-14/h5-6,9,17,23-24H,3-4,7-8,10-13H2,1-2H3 |
InChI Key |
LXTKKFLENRKRKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=C(C=C4)O)O)CCC |
Origin of Product |
United States |
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